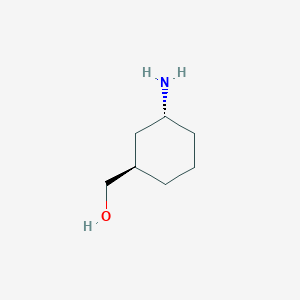![molecular formula C13H19NO2 B2740286 tert-butyl N-[(3-methylphenyl)methyl]carbamate CAS No. 179876-20-1](/img/structure/B2740286.png)
tert-butyl N-[(3-methylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Deprotection in Organic Synthesis
Aqueous phosphoric acid (85 wt %) has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, among other tert-butyl esters and ethers. This mild reaction offers good selectivity in the presence of various acid-sensitive groups, preserving the stereochemical integrity of substrates and demonstrating high yields with convenient workup. This process plays a crucial role in the synthesis of complex molecules, such as clarithromycin derivatives, where tert-butyl esters are selectively removed in the presence of sensitive functionalities (Li et al., 2006).
Synthesis of Biologically Active Compounds
Tert-Butyl N-[(3-methylphenyl)methyl]carbamate derivatives have been utilized in the synthesis of key intermediates for biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in the production of omisertinib (AZD9291), showcasing a rapid synthetic method from commercially available materials with an optimized total yield of 81% (Zhao et al., 2017).
Advanced Materials and Sensory Applications
Benzothiazole modified tert-butyl carbazole derivatives, with the incorporation of tert-butyl groups, have shown potential in forming organogels under ultrasound stimulus. These gels, particularly when formed by TCBT (tert-butyl moiety-containing), emit strong blue light and have been used as fluorescent sensory materials for detecting volatile acid vapors, highlighting their application in chemosensor technology (Sun et al., 2015).
Catalysis and Asymmetric Synthesis
Tert-butyl carbamate derivatives have been employed in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts, derived from tert-butylmethylphosphino groups, offer excellent enantioselectivities and high catalytic activities, proving crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
properties
IUPAC Name |
tert-butyl N-[(3-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIWNCKYTQDJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

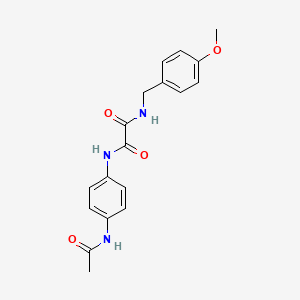
![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)
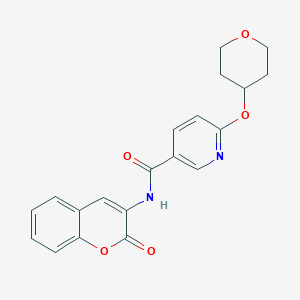
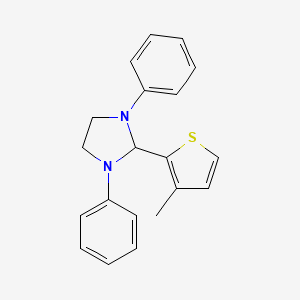

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)
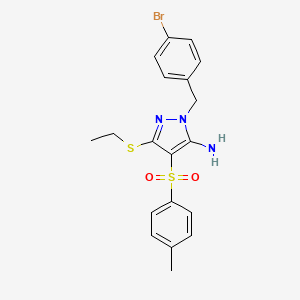
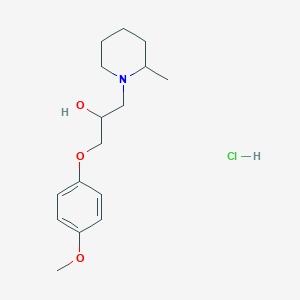

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

